2-(Azetidin-3-YL)-6-methylpyridin-4-OL
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Overview
Description
2-(Azetidin-3-YL)-6-methylpyridin-4-OL is a heterocyclic compound that features both an azetidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-YL)-6-methylpyridin-4-OL typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target functionalized azetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-YL)-6-methylpyridin-4-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride (NaH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
2-(Azetidin-3-YL)-6-methylpyridin-4-OL has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biological Studies: The compound’s biological activity is investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-YL)-6-methylpyridin-4-OL involves its interaction with specific molecular targets. The azetidine ring can mimic natural substrates and inhibit enzymes or receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: These compounds also contain an azetidine ring and are used as building blocks in peptide synthesis.
3-Pyrrole-substituted 2-azetidinones: These compounds are synthesized using iodine-catalyzed reactions and have applications in medicinal chemistry.
Uniqueness
2-(Azetidin-3-YL)-6-methylpyridin-4-OL is unique due to the presence of both an azetidine and a pyridine ring, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions in both chemical reactions and biological systems.
Properties
IUPAC Name |
2-(azetidin-3-yl)-6-methyl-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-2-8(12)3-9(11-6)7-4-10-5-7/h2-3,7,10H,4-5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQBKISLTACLHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C2CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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